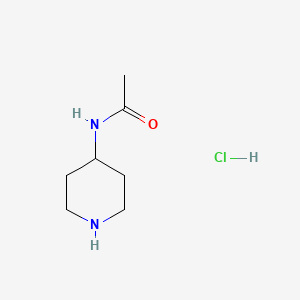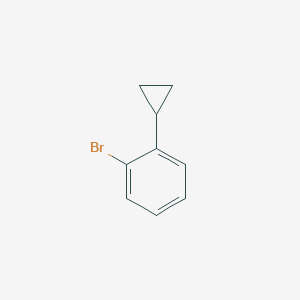![molecular formula C6H3BrS2 B1281055 2-Bromothieno[3,2-b]thiophene CAS No. 25121-82-8](/img/structure/B1281055.png)
2-Bromothieno[3,2-b]thiophene
Übersicht
Beschreibung
2-Bromothieno[3,2-b]thiophene is a useful research compound. Its molecular formula is C6H3BrS2 and its molecular weight is 219.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods
2-Bromothieno[3,2-b]thiophene is used in the synthesis of various organic materials. An improved method for preparing 2,6-dibromo-thieno[3,2-b]thieno[2’,3’:4,5]thieno[2,3-d]thiophene, a key building block for conjugated organic materials, has been developed. This method involves preparing 3-bromothieno[3,2-b]thiophene from 3,4-dibromothiophene, followed by specific reactions to produce tetrathienoacene, enhancing total reaction yields significantly (Skorotetcky, Borshchev, & Ponomarenko, 2019).
Bromination and Ring-Opening Reactions
The compound is also involved in ring-opening reactions. For example, various bromothieno[3,2-b]thiophenes undergo bromination and ring-opening reactions to produce polyfunctionalized thiophenes and enediynes, which are key in synthesizing diverse organic compounds (Fuller, Iddon, & Smith, 1999).
Theoretical Studies on Bromination Mechanisms
There are theoretical studies exploring the bromination mechanisms of related compounds like thieno[3,2-b]benzofuran, which offer insights into the reaction processes at the molecular level. These studies help in understanding and predicting the behavior of this compound in various chemical reactions (Vektarienė, Vektaris, & Svoboda, 2008).
Application in Organic Electronics
This compound is a precursor for materials used in organic electronics and optoelectronics. For instance, derivatives of 3,6-dialkoxythieno[3,2-b]thiophenes synthesized from this compound are used in electropolymerization and the development of electronic properties of resulting polymers (Hergué, Frère, & Roncali, 2011).
Dye-Sensitized Solar Cells
The synthesis of 2,6-dibromodithieno[3,2-b;2',3'-d]thiophene (dibromo-DTT) and its application in dye-sensitized solar cells (DSCs) are noteworthy. These compounds exhibit high energy conversion efficiency, demonstrating the utility of this compound derivatives in renewable energy technologies (Kwon et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Bromothieno[3,2-b]thiophene is primarily used as an organic synthesis intermediate . It is often utilized in the synthesis of organic optoelectronic materials and fluorescent dyes . The primary targets of this compound are therefore the molecules and structures within these materials and dyes that it helps to form.
Mode of Action
The exact mode of action of this compound depends on the specific synthesis process in which it is used. It generally acts as a building block, reacting with other compounds to form larger, more complex structures .
Biochemical Pathways
Instead, it is involved in chemical reactions that lead to the formation of optoelectronic materials and fluorescent dyes . These materials and dyes can then interact with light in specific ways, leading to their optoelectronic and fluorescent properties.
Result of Action
The primary result of the action of this compound is the formation of organic optoelectronic materials and fluorescent dyes . These materials and dyes have a wide range of applications, including in organic batteries, solar cells, and field-effect transistors .
Biochemische Analyse
Biochemical Properties
2-Bromothieno[3,2-b]thiophene plays a role in various biochemical reactions, particularly in the synthesis of conjugated polymers. These polymers are used in organic electronic devices due to their excellent charge transport properties . The compound interacts with enzymes and proteins involved in the synthesis and degradation of these polymers. For example, it can be used as a building block in the synthesis of diketopyrrolopyrrole-based conjugated polymers, which are known for their high performance in thin-film transistors . The interactions between this compound and these biomolecules are primarily based on its ability to form stable covalent bonds and participate in π-π stacking interactions .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cells involved in organic electronic applications. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can enhance the charge transport properties of cells used in organic field-effect transistors, leading to improved device performance . Additionally, it may impact the expression of genes involved in the synthesis and degradation of conjugated polymers, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins involved in the synthesis of conjugated polymers, thereby modulating their activity . It can also inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism . The binding interactions are primarily based on the formation of stable covalent bonds and π-π stacking interactions, which enhance the stability and performance of the resulting polymers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in cells used in organic electronic applications . These effects include changes in gene expression, cellular metabolism, and overall cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance the performance of organic electronic devices without causing significant toxicity . At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis and degradation of conjugated polymers . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, it can enhance the activity of enzymes involved in the synthesis of diketopyrrolopyrrole-based conjugated polymers, leading to increased production of these polymers .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, enhancing its effectiveness in organic electronic applications . The compound’s transport and distribution are influenced by its chemical properties, such as its ability to form stable covalent bonds and participate in π-π stacking interactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications enhance the compound’s stability and effectiveness in organic electronic applications, such as organic field-effect transistors and organic photovoltaics . The localization of this compound within the cell is essential for its role in modulating cellular processes and enhancing device performance .
Eigenschaften
IUPAC Name |
5-bromothieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrS2/c7-6-3-5-4(9-6)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVUUBXHHYHQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481978 | |
| Record name | 2-Bromothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25121-82-8 | |
| Record name | 2-Bromothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)



![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)



![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)
![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)



![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)
